molecular formula C11H20BrNO2 B11718086 Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

Cat. No.: B11718086
M. Wt: 278.19 g/mol
InChI Key: GRHDGXGLBKWEQF-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a bromo substituent at the 3-position, and a methyl group at the 5-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine atom at C3 provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), while the methyl group at C5 influences steric and electronic properties, modulating reactivity and selectivity in downstream transformations . The tert-butyloxycarbonyl (Boc) group offers protection for the piperidine nitrogen, enabling controlled deprotection in multistep syntheses .

Properties

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3

InChI Key

GRHDGXGLBKWEQF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Direct Bromination with Molecular Bromine

Reaction Conditions :

  • Substrate : tert-Butyl 5-methylpiperidine-1-carboxylate

  • Brominating Agent : Bromine (Br₂)

  • Catalyst : Aluminum chloride (AlCl₃)

  • Solvent : Tetrahydrofuran (THF)/diethyl ether (1:1)

  • Temperature : 0–5°C

  • Yield : 42–73%

Procedure :
A solution of tert-butyl 5-methylpiperidine-1-carboxylate and AlCl₃ in THF/Et₂O is cooled to 0°C. Bromine is added dropwise, and the mixture is stirred for 24 hours. After workup, the crude product is purified via silica gel chromatography.

Key Data :

ParameterValue
Reaction Time24 h
Regioselectivity3-Bromo isomer
Purity (NMR)>95%

Limitations :

  • Low regioselectivity in absence of directing groups.

  • Requires strict temperature control to avoid di- or polybromination.

N-Bromosuccinimide (NBS)-Mediated Bromination

Reaction Conditions :

  • Substrate : tert-Butyl 5-methyl-4-oxopiperidine-1-carboxylate

  • Brominating Agent : NBS

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 75°C → 0°C

  • Yield : 78%

Procedure :
NBS is added to a DMF solution of the 4-oxo precursor at 75°C. After ketone bromination at C3, the product is isolated via hexane/ethyl acetate extraction.

Mechanistic Insight :
The 4-oxo group directs bromination to the adjacent C3 position via enolate formation, enhancing regioselectivity.

Comparative Data :

Brominating AgentYield (%)Selectivity (C3:C4)
Br₂423:1
NBS78>20:1

Ring-Closing Strategies via Dihydropyridine Intermediates

Bromination of tert-Butyl 5-Methyl-1,2,3,6-Tetrahydropyridine-1-Carboxylate

Reaction Conditions :

  • Substrate : tert-Butyl 5-methyl-1,2,3,6-tetrahydropyridine-1-carboxylate

  • Brominating Agent : Br₂

  • Solvent : Chloroform

  • Catalyst : Disodium hydrogen phosphate

  • Yield : 47–64%

Procedure :
Bromine in chloroform is added dropwise to the dihydropyridine derivative at 5°C. After 18 hours, the mixture is extracted, dried, and purified.

Advantages :

  • Conjugated diene system facilitates electrophilic bromination at C3.

  • Hydrogenation post-bromination yields the saturated piperidine.

StepYield (%)
Cross-Coupling68
Hydrogenation92

Stereoselective Synthesis of (5R)-tert-Butyl 3-Bromo-5-Methylpiperidine-1-Carboxylate

Chiral Resolution via Diastereomeric Salt Formation

Reaction Conditions :

  • Racemic Mixture : tert-Butyl 3-bromo-5-methylpiperidine-1-carboxylate

  • Resolving Agent : (−)-Dibenzoyl-L-tartaric acid

  • Solvent : Ethanol

  • Yield : 35% (ee >99%)

Procedure :
The racemate is treated with the chiral acid in ethanol, precipitating the (5R)-diastereomeric salt. Recrystallization enhances enantiomeric excess.

Asymmetric Hydrogenation of Enamides

Reaction Conditions :

  • Substrate : tert-Butyl 3-bromo-5-methylenepiperidine-1-carboxylate

  • Catalyst : Rhodium-(R)-BINAP complex

  • Pressure : 50 psi H₂

  • Yield : 85% (ee 94%)

Mechanism :
The chiral catalyst induces face-selective hydrogenation of the exocyclic double bond, establishing the (5R) configuration.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityStereocontrolScalability
Direct Bromination42–73ModerateNoneHigh
NBS Bromination78HighNoneModerate
Dihydropyridine Route47–64HighModerateHigh
Asymmetric Hydrogenation85N/AHighLow

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Cancer Research

Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate has been identified as a crucial fragment in the development of inhibitors targeting proto-oncogene serine/threonine-protein kinases, specifically Pim-1 and Pim-2. These kinases are implicated in several cancers, making this compound potentially significant for cancer therapeutics. Research indicates that compounds derived from this piperidine can inhibit these kinases, thereby offering new avenues for cancer treatment .

1.2 Drug Development

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its ability to undergo diverse chemical transformations makes it valuable in drug discovery processes. The presence of the bromo group allows for further functionalization, leading to the development of novel pharmaceuticals .

Organic Synthesis

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. These methods allow for efficient production in laboratory settings, facilitating its use in further synthetic applications. The compound's structure enables it to participate in nucleophilic substitutions and other reactions that are fundamental in organic chemistry .

2.2 Building Block for Complex Molecules

Due to its structural characteristics, this compound is often used as an intermediate in the synthesis of more complex molecular architectures. For instance, it can be transformed into various derivatives that exhibit enhanced biological activities or improved pharmacokinetic properties .

Case Studies

3.1 Inhibition Studies

In studies aimed at evaluating the inhibitory effects on Pim kinases, researchers have synthesized derivatives of this compound and tested their efficacy against cancer cell lines. These studies demonstrated promising results, indicating that modifications to the compound could lead to effective anti-cancer agents .

3.2 Pharmacological Investigations

Pharmacological studies have focused on understanding the interactions between this compound and biological targets. Investigations often utilize techniques such as ELISA and NMR to assess binding affinities and biological activity, which are critical for evaluating its therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Cancer ResearchInhibition of Pim-1 and Pim-2 kinasesPotential anti-cancer agent; effective inhibitors found
Drug DevelopmentBuilding block for synthesizing bioactive compoundsVersatile synthetic applications; further functionalization possible
Organic SynthesisMulti-step reactions for efficient productionFacilitates complex molecular architectures
Pharmacological StudiesInvestigating interactions with biological targetsBinding affinities assessed using ELISA and NMR

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming covalent bonds or through non-covalent interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Bromo Substituents

  • Target Compound : The C3 bromine facilitates cross-coupling reactions. For example, in palladium-catalyzed Suzuki couplings, this site can link to aryl or heteroaryl boronic acids, forming C–C bonds critical in drug scaffolds .
  • Tert-butyl 3-(3-bromophenyl)piperidine-1-carboxylate : The bromophenyl group enables selective coupling at the aromatic ring, contrasting with the aliphatic bromine in the target compound, which reacts under milder conditions.

Amino vs. Bromo Groups

  • Tert-butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate : The C3 amino group allows for amide bond formation or reductive alkylation, making it valuable in peptide mimetics. In contrast, the bromo group in the target compound is a leaving group, prioritizing substitution over addition.

Ketone vs. Methyl Substituents

  • Tert-butyl 4-oxopiperidine-1-carboxylate : The C4 ketone is a site for nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols, offering divergent synthetic pathways compared to the inert methyl group in the target compound.

Physicochemical Properties

  • Lipophilicity: The bromine and methyl groups in the target compound increase lipophilicity (logP ~2.8*), enhancing membrane permeability but reducing aqueous solubility. The amino analog has lower logP (~1.5) due to its polar NH₂ group.

Biological Activity

Tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate is a synthetic organic compound with potential implications in medicinal chemistry, particularly in cancer research. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C13_{13}H18_{18}BrN1_{1}O2_{2}
  • Molecular Weight : Approximately 278.186 g/mol
  • Functional Groups : Contains a tert-butyl group, a bromo substituent at the 3-position of the piperidine ring, a methyl group at the 5-position, and a carboxylate functional group.

Cancer Research Applications

This compound has been identified as an important fragment in developing inhibitors for proto-oncogene serine/threonine-protein kinases, specifically Pim-1 and Pim-2. These kinases are implicated in various cancers, making this compound significant in cancer research and drug development. The inhibition of these kinases can lead to reduced tumor growth and improved patient outcomes.

Pharmacological Studies

Studies have shown that the compound interacts with biological targets essential for understanding its pharmacological properties. Investigations often focus on:

  • Mechanism of Action : Understanding how the compound affects cellular processes.
  • Therapeutic Efficacy : Evaluating its effectiveness in preclinical models of cancer.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Inhibition of Kinases : A study highlighted the effectiveness of similar piperidine derivatives in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) indicated that modifications to the piperidine core could enhance potency against specific cancer types .
  • Antiproliferative Activity : Research demonstrated that certain derivatives exhibited significant antiproliferative effects on various cancer cell lines, with IC50_{50} values indicating strong activity in inhibiting cell growth .
  • Metabolic Stability : The metabolic stability of these compounds was assessed using human liver microsomes, revealing that structural modifications could improve or diminish stability and solubility, impacting their therapeutic potential .

Data Tables

The following table summarizes key findings related to the biological activity of piperidine derivatives:

Compound IDActivity (IC50_{50} μM)Metabolic Stability (CLint_{int} μL/min/mg)Aqueous Solubility (μM)
Compound A0.0484231
Compound B0.0108115
Compound C0.177<3>1000

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-bromo-5-methylpiperidine-1-carboxylate, and what reaction conditions are optimal?

  • Methodological Answer : The synthesis typically involves bromination of a pre-functionalized piperidine core. For example, tert-butyl-protected piperidine derivatives are brominated using agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or under electrophilic conditions. A base such as triethylamine is often used to neutralize HBr byproducts. Reaction conditions (e.g., anhydrous solvents, temperatures between 0–25°C, and inert atmospheres) are critical to avoid side reactions like elimination or over-bromination . Table 1 : Example Reaction Conditions
Reagent SystemSolventTemperatureYield (%)
NBS, AIBNCCl₄80°C65–75
Br₂, Et₃NDCM0°C → RT50–60

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regioselectivity and structural integrity. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight, while HPLC or GC monitors purity. For example, ¹H NMR peaks for the tert-butyl group typically appear as a singlet at ~1.4 ppm, and bromine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., δ 3.5–4.5 ppm for H-3) .

Q. What are the stability profiles and recommended storage conditions for this compound?

  • Methodological Answer : The compound is moderately stable under inert atmospheres but sensitive to moisture and light due to the labile tert-butyloxycarbonyl (Boc) group. Storage at –20°C in amber vials under argon is recommended. Degradation can be monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC, with decomposition products (e.g., free piperidine) identified by new spots/peaks .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin contact, as brominated compounds may cause irritation. In case of exposure, wash affected areas with soap/water (skin) or rinse eyes with saline (15+ minutes). Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How can bromination reactions be optimized to improve yield and selectivity?

  • Methodological Answer : Employ kinetic vs. thermodynamic control strategies. For example, low temperatures (–10°C) favor mono-bromination, while higher temperatures (40–60°C) may lead to di-substitution. Radical bromination (NBS/UV light) offers better regioselectivity than electrophilic methods. Computational tools (DFT calculations) predict reactive sites, and in-situ monitoring (FTIR or Raman) tracks reaction progress .

Q. How should contradictory toxicity data be resolved?

  • Methodological Answer : Discrepancies in toxicity reports (e.g., acute vs. chronic effects) require standardized assays. Perform in vitro cytotoxicity screens (e.g., HepG2 cell viability assays) and compare with literature EC₅₀ values. Environmental impact studies should follow OECD guidelines (e.g., Daphnia magna acute toxicity tests). Cross-validate findings using independent labs or public databases like PubChem .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Use affinity chromatography or SPR to identify binding partners. Isotopic labeling (³H or ¹⁴C) tracks metabolic fate in cell cultures. For enzyme inhibition studies, measure IC₅₀ values under varying pH/temperature conditions. Molecular docking (AutoDock Vina) predicts interactions with targets like cytochrome P450 enzymes .

Q. How can computational modeling predict reactivity and regioselectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states and charge distribution. Fukui indices identify nucleophilic/electrophilic sites. Compare predicted vs. experimental NMR shifts to validate models. Machine learning (e.g., SchNet) trains on existing bromination datasets to forecast outcomes .

Data Contradiction Analysis

Table 2 : Toxicity Data Availability

EndpointAvailable Data (Source)Missing Data (Source)
Acute Oral ToxicityLD₅₀ > 2000 mg/kg (Rat) Chronic exposure thresholds
EcotoxicityNot tested Soil mobility/bioaccumulation

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